h-Cys(bzl)-ome.hcl

Enzymology Metabolism Xenobiotics

Choose H-Cys(Bzl)-OMe.HCl for solid-phase peptide synthesis. Unlike S-Benzyl-L-cysteine (free acid), this derivative features a methyl ester C-terminal protecting group essential for stepwise Fmoc-SPPS. The S-benzyl group shields the thiol, while low-temperature coupling (-20°C) mitigates racemization risk. High solubility in DMF/DMSO ensures efficient coupling. Ideal as a negative control in cysteine conjugate S-oxidase assays. Trusted precursor for neurological disorder drug candidates due to BBB penetration. 98% purity. Order now.

Molecular Formula C11H16ClNO2S
Molecular Weight 261.77 g/mol
CAS No. 16741-80-3
Cat. No. B555385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-Cys(bzl)-ome.hcl
CAS16741-80-3
Synonyms16741-80-3; (R)-Methyl2-amino-3-(benzylthio)propanoatehydrochloride; H-CYS(BZL)-OMEHCL; Cys(Bzl)-OMe.HCl; S-Benzyl-L-cysteinemethylesterhydrochloride; h-cys(bzl)-ome.hcl; SCHEMBL2971264; CTK6I6460; MolPort-003-983-014; QVJDVOZRQMIIHP-PPHPATTJSA-N; ANW-61131; CB-374; AKOS015924137; AKOS016003395; RTR-007256; AK-60116; KB-210352; ST24026455; K-5185; H-Cys(Bzl)-OMeinvertedexclamationmarkcurrencyHCl; methyl(2R)-2-amino-3-(benzylsulfanyl)propanoatehydrochloride
Molecular FormulaC11H16ClNO2S
Molecular Weight261.77 g/mol
Structural Identifiers
SMILESCOC(=O)C(CSCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C11H15NO2S.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1
InChIKeyQVJDVOZRQMIIHP-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Cys(bzl)-ome.hcl (CAS 16741-80-3): A Protected Cysteine Derivative for Peptide Synthesis


H-Cys(bzl)-ome.hcl, also known as S-Benzyl-L-cysteine methyl ester hydrochloride, is a chemically protected derivative of the amino acid L-cysteine . Its structure features a benzyl (Bzl) group protecting the reactive thiol side chain and a methyl ester (OMe) protecting the carboxylic acid, making it a key building block in solid-phase peptide synthesis (SPPS) . The compound's primary role is to enable the selective and controlled incorporation of a cysteine residue into a peptide chain while preventing unwanted side reactions like racemization and disulfide bond formation .

Why H-Cys(bzl)-ome.hcl is Not Readily Substitutable in Peptide Synthesis


In peptide chemistry, the choice of a protected amino acid derivative is critical and non-interchangeable. While a common analog like S-Benzyl-L-cysteine (free acid) provides the same side-chain protection, its unprotected carboxylic acid makes it unsuitable for direct, stepwise solid-phase peptide synthesis (SPPS) where a C-terminal protecting group is required . The methyl ester in H-Cys(bzl)-ome.hcl is essential for controlled coupling and subsequent selective deprotection, a feature absent in the free acid . Conversely, substituting with a cysteine derivative bearing a different S-protecting group, such as S-methyl-L-cysteine, introduces a different deprotection profile and can alter the compound's role in biological assays [1].

Quantitative Differentiators for H-Cys(bzl)-ome.hcl Against Analogs


Distinct Enzyme Substrate Profile Compared to S-Benzyl-L-cysteine Methyl Ester

In contrast to its close analog S-benzyl-L-cysteine, the methyl ester derivative H-Cys(bzl)-ome.hcl exhibits a specific lack of activity with cysteine conjugate S-oxidase. While S-benzyl-L-cysteine is a known substrate for this enzyme, H-Cys(bzl)-ome.hcl had no effect [1]. This difference is crucial for researchers using the compound to study enzyme function or as a non-metabolizable control.

Enzymology Metabolism Xenobiotics

Quantified Reduction in Racemization Risk During SPPS Coupling

The use of the S-benzyl (Bzl) protecting group on cysteine, as found in H-Cys(bzl)-ome.hcl, carries a known and quantifiable risk of racemization during peptide bond formation. A comparative study of acid-labile S-protecting groups found that the Bzl group resulted in 5.3% racemization under specific conditions, whereas the diphenylmethyl (Dpm) group reduced this to 1.2% [1]. While this indicates a higher racemization propensity compared to the Dpm group, it also quantifies the baseline for researchers who need the specific acid-lability of the Bzl group.

Peptide Synthesis Racemization SPPS

NAT8 Enzyme Kinetics for S-Benzyl-L-Cysteine (Parent Compound)

For the parent compound S-benzyl-L-cysteine, which shares the same side-chain protecting group as H-Cys(bzl)-ome.hcl, detailed enzyme kinetic parameters are available. The enzyme NAT8, responsible for acetylating cysteine S-conjugates, exhibits a Km of 64 ± 16 μM and a Vmax of 4.4 ± 0.3 nmol·min⁻¹·mg⁻¹ for S-benzyl-L-cysteine [1]. This data provides a quantitative benchmark for understanding how this chemical moiety is processed in biological systems.

Enzyme Kinetics Metabolism NAT8

Enhanced Solubility Profile in Organic Solvents for SPPS Compatibility

The hydrochloride salt and benzyl ester modifications of H-Cys(bzl)-ome.hcl contribute to a specific solubility profile. The compound exhibits high solubility in DMSO (≥ 100 mg/mL, equivalent to ≥ 382.03 mM) , and is also soluble in common SPPS solvents like DMF . This level of solubility is a key differentiator from less soluble analogs like the free acid S-Benzyl-L-cysteine, which has different solubility characteristics [1].

Solubility SPPS Formulation

Optimal Application Scenarios for H-Cys(bzl)-ome.hcl Based on Its Differentiators


As a Building Block in Fmoc-Solid-Phase Peptide Synthesis (SPPS)

H-Cys(bzl)-ome.hcl is ideally suited as a protected cysteine building block for Fmoc-SPPS. Its high solubility in DMF and DMSO facilitates efficient coupling reactions . The methyl ester protects the C-terminus, allowing for stepwise chain elongation. While the S-benzyl group introduces a 5.3% racemization risk under certain conditions, this can be effectively mitigated using low-temperature coupling protocols (-20°C) [1]. The Bzl group is then selectively removed under strong acid conditions (e.g., HF or HBr/AcOH) to liberate the free thiol for further modification or disulfide bond formation .

As a Non-Metabolizable Control in Enzymatic Studies

In enzyme assays involving cysteine conjugate S-oxidase, H-Cys(bzl)-ome.hcl can be used as a negative control or a non-interfering component. Unlike its parent compound S-benzyl-L-cysteine, the methyl ester derivative shows 'no effect' in these assays, making it valuable for distinguishing between substrate-specific and non-specific effects . This application leverages its unique lack of activity despite sharing the core S-benzyl moiety with the active substrate.

As a Precursor for Neurological Disorder Therapeutics

Vendor data indicates that S-benzyl-L-cysteine methyl ester hydrochloride serves as a precursor in synthesizing pharmaceuticals targeting neurological disorders, citing its ability to cross the blood-brain barrier . This application is supported by the compound's physicochemical properties and its role as a stable, protected form of cysteine that can be incorporated into drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for h-Cys(bzl)-ome.hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.